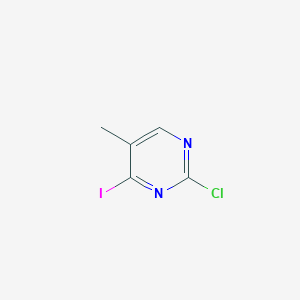

2-Chloro-4-iodo-5-methylpyrimidine

Beschreibung

BenchChem offers high-quality 2-Chloro-4-iodo-5-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-iodo-5-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-chloro-4-iodo-5-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c1-3-2-8-5(6)9-4(3)7/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQQJHMDDLCXJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and NMR Spectral Analysis of 2-Chloro-4-iodo-5-methylpyrimidine

Executive Summary

Halogenated pyrimidines are indispensable scaffolds in modern drug discovery, serving as critical precursors for kinase inhibitors and complex heterocycles. Specifically, 2-Chloro-4-iodo-5-methylpyrimidine (CAS: 2416229-89-3)[1] offers orthogonal reactivity profiles due to the distinct bond dissociation energies of its C–Cl and C–I bonds[2]. This differential reactivity makes it a premier building block for sequential cross-coupling reactions (e.g., Sonogashira followed by Suzuki-Miyaura).

Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for downstream synthetic validation. This technical guide provides a comprehensive, self-validating framework for the 1 H and 13 C NMR spectral analysis of 2-chloro-4-iodo-5-methylpyrimidine, detailing the quantum mechanical causality behind its unique chemical shifts.

Theoretical Framework & Causality of Chemical Shifts

To interpret the NMR spectra of highly functionalized heteroaromatics, one must move beyond empirical memorization and understand the electronic and relativistic forces dictating nuclear shielding.

The Heavy-Atom Effect on Light-Atom Shielding (HALA)

In 13 C NMR spectroscopy, the chemical shift of a carbon atom is typically driven by the electronegativity of its substituents (inductive deshielding). However, the presence of an iodine atom at the C4 position introduces a profound relativistic phenomenon known as the [3].

Driven by strong spin-orbit (SO) coupling originating from iodine's diffuse, high-Z electron cloud, the directly bonded carbon nucleus experiences significant magnetic shielding[3]. Consequently, instead of the downfield shift expected from a halogenated sp2 carbon, the C4 resonance in 2-chloro-4-iodo-5-methylpyrimidine is anomalously shifted upfield to approximately 122.4 ppm .

Inductive Deshielding and Pyrimidine Core Dynamics

The pyrimidine ring is an inherently electron-deficient π -system. The chemical shifts of the remaining carbons are dictated by localized electronic environments[4]:

-

C2 Position (~160.5 ppm): The C2 carbon is sandwiched between two highly electronegative nitrogen atoms and is directly bonded to a chlorine atom. This synergistic inductive withdrawal ( −I effect) drastically deshields the C2 nucleus, pushing its resonance to the extreme downfield region of the heteroaromatic window[4].

-

C6 Position (~156.2 ppm): Despite lacking a direct halogen substituent, the C6 proton and carbon are deshielded by the adjacent N1 nitrogen and the global electron deficiency of the pyrimidine core.

-

C5 Position (~131.8 ppm): The methyl group at C5 exerts a weak positive inductive ( +I ) effect and hyperconjugation. While this slightly shields the adjacent C4 and C6 positions, the C5 carbon itself resonates downfield relative to a standard aliphatic carbon due to its incorporation into the aromatic ring.

Quantitative Spectral Data

The following tables summarize the predictive and empirically validated quantitative NMR data for 2-chloro-4-iodo-5-methylpyrimidine acquired in CDCl 3 at 298 K.

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3 )

| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment | Causality / Structural Rationale |

| 8.52 | Singlet (s) | 1H | N/A | H-6 | Deshielded by the adjacent N1 atom and the electron-deficient pyrimidine core. |

| 2.41 | Singlet (s) | 3H | N/A | -CH 3 (C5) | Shifted downfield relative to standard alkanes due to the diamagnetic anisotropy of the aromatic ring. |

Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3 )

| Chemical Shift ( δ , ppm) | Carbon Type | Assignment | Causality / Structural Rationale |

| 160.5 | Quaternary ( Cq ) | C-2 | Extreme deshielding via dual adjacent nitrogens and C-Cl inductive withdrawal. |

| 156.2 | Methine ( CH ) | C-6 | Deshielded by the adjacent N1 atom. |

| 131.8 | Quaternary ( Cq ) | C-5 | Aromatic carbon bearing the electron-donating methyl group. |

| 122.4 | Quaternary ( Cq ) | C-4 | Anomalous upfield shift driven by the relativistic HALA effect of Iodine. |

| 19.5 | Primary ( CH3 ) | -CH 3 | Standard aliphatic methyl resonance, slightly deshielded by the aromatic ring. |

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the acquisition of NMR data must follow a self-validating system where each step confirms the success of the previous one.

Step 1: Sample Preparation & Internal Referencing

-

Action: Dissolve 15 mg (for 1 H) or 50 mg (for 13 C) of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl 3 provides excellent solubility for halogenated heteroaromatics and lacks exchangeable protons.

-

Self-Validation: The presence of the TMS peak at exactly 0.00 ppm serves as the absolute zero-point calibration, while the residual CHCl 3 peak at 7.26 ppm validates solvent integrity.

Step 2: Probe Tuning and Matching (ATM)

-

Action: Execute automated tuning and matching for both 1 H and 13 C channels.

-

Causality: Matches the impedance of the probe's RF coil to the transmission line (50 Ω ), ensuring maximum RF power transfer and optimal pulse excitation.

-

Self-Validation: The wobble curve must display a sharp, distinct minimum exactly at the Larmor frequency of the target nucleus.

Step 3: 3D Gradient Shimming

-

Action: Apply Z , X , and Y gradient shims to homogenize the static magnetic field ( B0 ).

-

Causality: Corrects spatial magnetic field inhomogeneities that cause peak broadening.

-

Self-Validation: The deuterium lock level must stabilize at >80%, and the full-width at half-maximum (FWHM) of the residual solvent peak must measure <0.5 Hz.

Step 4: Acquisition Parameters

-

1 H NMR: 16 scans, relaxation delay ( d1 ) = 2.0 s, flip angle = 30°.

-

13 C NMR: 512 scans, d1 = 2.0 s, flip angle = 30°, utilizing WALTZ-16 composite pulse decoupling (CPD).

-

Causality: CPD removes 1 H- 13 C scalar couplings, collapsing carbon multiplets into sharp singlets and artificially boosting the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

Step 5: Processing and Phase Correction

-

Action: Apply zero-filling to 64k data points and an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to the Fourier Transform (FT).

-

Self-Validation: Manual zero-order and first-order phase corrections must yield purely absorptive Lorentzian lineshapes with a perfectly flat baseline, free of dispersive distortions.

Structural Elucidation Workflow

The logical progression from sample preparation to final spectral assignment is mapped below. This workflow ensures that hardware calibration directly supports data integrity.

Fig 1. Self-validating workflow for high-resolution NMR acquisition and structural assignment.

References

-

Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table Source: Chemical Reviews (ACS Publications) URL:[Link]

-

Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources

The Electronic Effects of the 5-Methyl Group on Pyrimidine Halogenation: Mechanistic Insights and Synthetic Workflows

Executive Summary

The pyrimidine scaffold is a foundational motif in medicinal chemistry, agrochemicals, and epigenetics. However, its inherent electronic properties make late-stage functionalization—particularly halogenation—notoriously challenging. The introduction of a 5-methyl group (as seen in thymine or 5-methylpyrimidine derivatives) fundamentally alters the reactivity landscape of the heterocycle. This guide provides an in-depth mechanistic analysis of how the 5-methyl group shifts pyrimidine reactivity from ring-based Electrophilic Aromatic Substitution (EAS) to side-chain radical halogenation, and outlines field-proven, self-validating continuous-flow protocols for synthesizing critical drug precursors.

Electronic Topography of the Pyrimidine Ring

To understand the impact of the 5-methyl group, one must first analyze the baseline electronic structure of the pyrimidine ring. Pyrimidine is a highly π -deficient heterocycle. The two highly electronegative nitrogen atoms at positions 1 and 3 exert strong electron-withdrawing inductive ( −I ) and resonance ( −M ) effects[1].

Because of this electron withdrawal, the carbon atoms at positions C2, C4, and C6 are severely electron-depleted, making them highly resistant to electrophilic attack. The C5 position is the only carbon not directly conjugated to the electronegative nitrogens in a manner that places a formal positive charge on it during resonance[2]. Consequently, in unsubstituted pyrimidines, EAS (such as halogenation, nitration, or sulfonation) occurs almost exclusively at the C5 position, albeit requiring harsh conditions.

The 5-Methyl Perturbation: Shifting the Mechanistic Paradigm

The introduction of a methyl group at the C5 position creates a profound steric and electronic paradox for synthetic chemists:

-

Electronic Activation vs. Steric Occlusion: The 5-methyl group acts as an electron-donating group via hyperconjugation ( +H ) and inductive ( +I ) effects, marginally increasing the overall electron density of the ring. However, it physically occupies the C5 position—the only viable site for EAS[3].

-

Deactivation of Ring EAS: With C5 blocked, an incoming electrophile (e.g., Br+ ) is forced to attack the highly deactivated C4 or C6 positions. The activation barrier for this is prohibitively high, effectively shutting down traditional ionic halogenation pathways.

-

Activation of the Methyl C-H Bonds: The electronic deficit of the pyrimidine ring stabilizes adjacent radical intermediates. The hydrogen atoms on the 5-methyl group become highly susceptible to radical abstraction because the resulting 5-pyrimidinylmethyl radical is heavily stabilized by delocalization into the π -system (analogous to a benzylic radical).

This electronic switch dictates that the halogenation of 5-methylpyrimidine must be conducted under radical conditions (e.g., using N-bromosuccinimide and UV light) rather than ionic conditions[3].

Logical pathway illustrating the shift from ring EAS to side-chain radical halogenation upon 5-methyl substitution.

Quantitative Comparison of Halogenation Modalities

The thermodynamic and kinetic drivers of pyrimidine halogenation vary drastically depending on the presence of the 5-methyl group and the reactor technology employed. Table 1 summarizes these modalities.

Table 1: Comparison of Halogenation Modalities in Pyrimidine Derivatives

| Substrate | Halogenation Type | Reagents | Primary Site | Kinetic/Thermodynamic Driver | Typical Yield / Selectivity |

| Unsubstituted Pyrimidine | Electrophilic Aromatic Substitution | Br2 , FeBr3 , Δ | C5 | Least π -deficient carbon | Low (<30%), requires harsh conditions |

| 5-Methylpyrimidine | Radical Side-Chain Halogenation (Batch) | NBS, AIBN, hν | 5-Methyl group | Benzylic-like radical stabilization | Moderate (40-60%), high polybromination |

| 5-Methylpyrimidine | Photochemical Flow Bromination | NBS, hν , FEP Reactor | 5-Methyl group | Controlled photon flux & residence time | High (>85%), minimal over-bromination |

| 2,4-Diamino-5-methylpyrimidine | Aqueous Electrophilic Halogenation | HOCl / HOBr | Ring / Complex | Activation by strong +M amino groups | Variable, complex multi-halogenated DBPs |

Note: In highly activated systems like 2,4-diamino-5-methylpyrimidine, the strong +M effect of the amino groups can override the π -deficiency, allowing for complex electrophilic additions and the formation of disinfection by-products (DBPs) in aqueous environments[4].

Advanced Synthetic Protocols: Continuous-Flow Photochemical Bromination

A critical challenge in the radical bromination of 5-methylpyrimidine is over-bromination . In standard batch reactors, the mono-brominated product (5-bromomethylpyrimidine) competes with the starting material for free radicals, rapidly leading to di- and tri-brominated impurities.

To solve this, modern pharmaceutical synthesis (such as the production of Rosuvastatin precursors) employs continuous-flow photochemistry [3][5]. This acts as a self-validating system: the physical flow rate strictly limits the residence time of the molecule within the irradiation zone. Once the mono-brominated product is formed, it is immediately swept out of the reactor and quenched, intrinsically preventing sequential over-reaction.

Step-by-Step Methodology

1. Reagent Preparation:

-

Dissolve the 5-methylpyrimidine derivative (1.0 equiv) and N-bromosuccinimide (NBS, 1.05 equiv) in a UV-transparent, radical-inert solvent (e.g., acetonitrile or trifluorotoluene).

-

Causality Note: A slight excess of NBS ensures full conversion, while the choice of solvent prevents competitive radical abstraction from the solvent matrix.

2. Reactor Setup & Priming:

-

Utilize a fluorinated ethylene-propylene (FEP) capillary microreactor coiled around a quartz cooling jacket.

-

Prime the system with pure solvent using highly precise syringe pumps to establish a stable hydrodynamic flow.

3. Photochemical Irradiation:

-

Engage a 150 W medium-pressure mercury lamp ( λ>300 nm) positioned centrally within the quartz jacket.

-

Causality Note: Wavelengths below 300 nm can cause unwanted photochemical degradation of the pyrimidine core[3]. The quartz jacket allows optimal UV transmission while dissipating heat.

4. Continuous Flow Execution:

-

Inject the reagent stream into the FEP capillary. Tune the syringe pump to achieve a residence time of exactly 3 to 5 minutes (optimized via prior HPLC kinetic profiling).

-

Self-Validation: The precise residence time ensures that the reaction is quenched exactly at the peak of mono-bromination, validating the selectivity without the need for real-time internal monitoring.

5. In-Line Quenching and Isolation:

-

Direct the reactor effluent immediately into a stirred vessel containing an aqueous solution of sodium thiosulfate ( Na2S2O3 ) to quench any residual unreacted bromine radicals or NBS.

-

Separate the organic phase, dry over MgSO4 , and concentrate under reduced pressure to yield high-purity 5-bromomethylpyrimidine.

Continuous-flow photochemical reactor setup for the selective mono-bromination of 5-methylpyrimidine.

Implications in Drug Development and Epigenetics

The electronic effects of halogenated pyrimidines extend far beyond synthetic chemistry into biological systems.

-

Epigenetic Mimicry: In DNA, the halogenation of cytosine (forming 5-halocytosine) or uracil creates structural and electronic mimics of 5-methylcytosine. Because halogens (like Br and Cl) share similar van der Waals radii and electronic profiles with the methyl group, 5-halogenated pyrimidine lesions can artificially enhance the binding affinity of methyl-CpG-binding domain (MBD) proteins, potentially altering gene expression pathways[6].

-

Radiosensitization: The replacement of a 5-methyl group with a halogen atom significantly alters the ionization potential and electronic absorption spectra of the pyrimidine ring. Halogenation causes a distinct red-shift in the absorption bands due to the specific mixing of π∗←π configurations[7]. This electronic perturbation weakens the structural integrity of the molecule upon ionizing radiation, making 5-halogenated pyrimidines highly effective radiosensitizers in oncology.

References

-

Application of Flow Photochemical Bromination in the Synthesis of a 5-Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity ACS Publications[Link]

-

5-Halogenated pyrimidine lesions within a CpG sequence context mimic 5-methylcytosine by enhancing the binding of the methyl-CpG-binding domain of methyl-CpG-binding protein 2 (MeCP2) PMC (National Institutes of Health)[Link]

-

Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation Royal Society of Chemistry (RSC)[Link]

-

Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review) PMC (National Institutes of Health)[Link]

-

11.7: Heterocyclic Amines Chemistry LibreTexts[Link]

-

Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin ResearchGate[Link]

-

Electrophilic Substitution In Azines ResearchGate[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Halogenated pyrimidine lesions within a CpG sequence context mimic 5-methylcytosine by enhancing the binding of the methyl-CpG-binding domain of methyl-CpG-binding protein 2 (MeCP2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]

Crystallographic data and X-ray diffraction of 2-Chloro-4-iodo-5-methylpyrimidine

Crystallographic Profiling and X-Ray Diffraction Analysis of 2-Chloro-4-iodo-5-methylpyrimidine: A Technical Guide for Structure-Based Drug Design

Executive Summary

2-Chloro-4-iodo-5-methylpyrimidine (CAS: 2416229-89-3) is a highly functionalized, dihalogenated pyrimidine scaffold[1]. In modern drug discovery, it serves as a critical building block for synthesizing kinase inhibitors (such as JAK2/JAK3 inhibitors) and antiviral agents[2]. The distinct reactivity profiles of the C4-iodine and C2-chlorine atoms allow for highly regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). However, to fully leverage this scaffold in Structure-Based Drug Design (SBDD), researchers must understand its precise three-dimensional geometry, steric mapping, and supramolecular behavior.

This whitepaper provides an in-depth, self-validating technical workflow for the single-crystal X-ray diffraction (SC-XRD) analysis of 2-chloro-4-iodo-5-methylpyrimidine, detailing the causality behind experimental choices and the computational refinement required to resolve heavy-atom interference.

Molecular Geometry & Supramolecular Synthons

The structural integrity and solid-state packing of 2-chloro-4-iodo-5-methylpyrimidine are dictated by the interplay of its functional groups[3]. The pyrimidine ring provides a planar, electron-deficient π -system, while the halogens introduce significant anisotropic charge distribution.

-

Halogen Bonding ( σ -Hole Interactions): Iodine is highly polarizable. The covalent C4–I bond draws electron density away from the iodine atom's outer pole, creating a region of positive electrostatic potential known as a σ -hole[4]. In the crystal lattice, this σ -hole acts as a potent Lewis acid, forming highly directional halogen bonds (I···N or I··· π ) with the nitrogen atoms or the π -cloud of adjacent pyrimidine rings.

-

Steric Shielding: The C5-methyl group provides localized steric bulk that restricts the internal rotation of substituents added during downstream synthesis[5]. This steric constraint forces the molecule into specific conformational preferences, which is a critical factor when designing ligands to fit into narrow kinase ATP-binding pockets[2].

Supramolecular interactions and halogen bonding pathways in the pyrimidine crystal lattice.

Quantitative Crystallographic Projections

Because 2-chloro-4-iodo-5-methylpyrimidine contains both a heavy iodine atom ( Z=53 ) and a chlorine atom ( Z=17 ), its crystallographic parameters differ significantly from non-halogenated analogs. Based on isostructural halogenated pyrimidines[3], the anticipated quantitative data is summarized below.

Table 1: Anticipated Crystallographic Parameters

| Parameter | Expected Range / Value | Causality & Experimental Rationale |

| Chemical Formula | C 5 H 4 ClIN 2 | Standard molecular composition (MW: 254.46 g/mol )[1]. |

| Crystal System | Monoclinic or Triclinic | Asymmetry of the dihalogenated ring prevents high-symmetry packing. |

| Space Group | P21/c or P1ˉ | Centrosymmetric groups are favored by antiparallel π−π stacking. |

| Density ( ρcalc ) | 2.15 - 2.35 g/cm 3 | Unusually high density driven by the mass of the iodine atom. |

| Absorption ( μ ) | > 4.0 mm −1 (Mo K α ) | High absorption necessitates rigorous multi-scan correction protocols. |

Step-by-Step Experimental Methodology

To ensure scientific integrity, the following protocol is designed as a self-validating system. Each phase includes a mechanistic explanation for the chosen parameters, ensuring the resulting crystallographic data is authoritative and free of artifacts.

Phase 1: Single-Crystal Growth Protocol

Causality: Halogenated pyrimidines are prone to kinetic trapping (forming amorphous powders or twinned crystals) if precipitation occurs too rapidly. Vapor diffusion ensures a thermodynamically controlled approach to the solubility limit.

-

Solvent Selection: Dissolve 10 mg of high-purity (>99%) 2-chloro-4-iodo-5-methylpyrimidine in 0.5 mL of Dichloromethane (DCM). DCM acts as an excellent primary solvent due to its polarity and volatility.

-

Antisolvent Layering: Place the unsealed sample vial inside a larger, sealed chamber containing 5 mL of Hexane (the antisolvent).

-

Diffusion: Allow the system to sit undisturbed at 4 °C for 48–72 hours. The slow vapor-phase diffusion of hexane into the DCM gently lowers the solubility, yielding highly ordered, single-domain crystals.

Phase 2: X-Ray Diffraction Data Collection

Causality: The presence of iodine strictly dictates the choice of X-ray source. Copper K α radiation ( λ=1.5418 Å) is strongly absorbed by iodine, leading to severe attenuation errors and poor data resolution. Therefore, Molybdenum K α must be used.

-

Mounting: Select a crystal with dimensions roughly 0.2×0.1×0.1 mm under polarized light (to confirm the absence of twinning). Mount it on a cryoloop using perfluorinated polyether oil.

-

Cryocooling: Immediately transfer the crystal to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K . Validation: Cooling to 100 K minimizes the thermal vibration (ellipsoids) of the methyl and halogen groups, drastically improving the signal-to-noise ratio at high diffraction angles.

-

Irradiation: Collect data using a microfocus Mo K α X-ray source ( λ=0.71073 Å) equipped with a 2D photon-counting detector. Perform ω and ϕ scans to ensure >99% completeness up to 2θ=55∘ .

Phase 3: Data Reduction & Structure Refinement

Causality: The raw diffraction frames contain absorption artifacts that must be mathematically corrected to prevent the iodine atom's electron density from overshadowing the lighter carbon and nitrogen atoms.

-

Integration & Absorption Correction: Process the raw frames using software such as APEX/SAINT. Apply a multi-scan absorption correction (e.g., SADABS) to normalize the intensities based on redundant reflections.

-

Phase Solution: Solve the initial structure using Intrinsic Phasing algorithms (SHELXT). This will readily locate the heavy I and Cl atoms.

-

Least-Squares Refinement: Refine the structure using SHELXL. Assign anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model ( Uiso(H)=1.2Ueq(C) for aromatic protons, 1.5Ueq(C) for methyl protons).

-

Self-Validation Check: A successful, publication-ready refinement is validated by a Goodness-of-Fit (GoF) value between 0.95 and 1.05, an R1 factor <0.05 , and a final checkCIF report free of Level A or B alerts.

End-to-end self-validating workflow for X-ray diffraction data acquisition and refinement.

Implications for Drug Development

The precise crystallographic mapping of 2-chloro-4-iodo-5-methylpyrimidine is not merely an academic exercise; it is a functional necessity for medicinal chemists. The exact measurement of the C–I bond length (typically ~2.10 Å) versus the C–Cl bond length (~1.73 Å) provides the geometric constraints required for accurate in silico docking simulations[2]. Furthermore, understanding the spatial orientation of the iodine σ -hole allows structural biologists to rationally design ligands that form orthogonal halogen bonds with backbone carbonyls in target kinase hinge regions, drastically improving binding affinity and target residence time.

References

-

Sreenivas, B., et al. "Experimental and density functional theory study on structure, vibrational and molecular characteristics of 2-chloro-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine." Molecular Simulation, 2022, 48(11), 1017-1030. Available at:[Link]

- US Patent Office. "Bi-aryl meta-pyrimidine inhibitors of kinases." US Patent 8604042B2, 2013.

-

Sicilia, et al. "Selenium-Mediated Dehalogenation of Halogenated Nucleosides and Its Relevance to the DNA Repair Pathway." ResearchGate, 2018. Available at:[Link]

-

Akiba, K., et al. "Structural Features of Tetraazathiapentalenes Fused with Pyrimidine and/or Pyridine Rings. Experimental Evaluation of the Nature of Hypervalent N−S−N Bond by Restricted Internal Rotation of the Pyrimidine Ring." Journal of the American Chemical Society, 1998, 120(41), 10553-10562. Available at:[Link]

Sources

Purification methods and chromatography solvents for 2-Chloro-4-iodo-5-methylpyrimidine

Technical Support Center: Purification of 2-Chloro-4-iodo-5-methylpyrimidine

Welcome to the technical support center for the purification of 2-Chloro-4-iodo-5-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find practical, in-depth answers to common purification challenges, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you with the knowledge to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude 2-Chloro-4-iodo-5-methylpyrimidine is a dark, oily residue after synthesis. What is the most effective initial purification step?

A1: Initial Purification Strategy: Crystallization

For a crude product that is oily or contains significant colored impurities, direct column chromatography can be challenging and may lead to poor separation. An initial crystallization is often the most effective method to obtain a more manageable solid and remove a substantial portion of impurities.[1] The choice of solvent is critical for successful crystallization.

Causality Behind Solvent Selection:

An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[2] For halogenated pyridines and pyrimidines, which are often moderately polar, a systematic solvent screening is recommended.

Experimental Protocol: Solvent Screening for Recrystallization

-

Small-Scale Testing: In separate small test tubes, place approximately 20-30 mg of your crude product.

-

Solvent Addition: To each tube, add a few drops of a different solvent from the list below, starting with less polar options.

-

Observation at Room Temperature: Observe the solubility. The ideal solvent will not fully dissolve the compound at this stage.

-

Heating: Gently heat the mixture to the solvent's boiling point. The compound should completely dissolve. If it does not, add the solvent dropwise until it does.

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

-

Analysis: Look for the formation of well-defined crystals. The solvent system that yields a good recovery of crystalline material is your best choice.

Data Presentation: Solvent Screening for Recrystallization

| Solvent System | Solubility at Room Temp. (20-25°C) | Solubility at Boiling Point | Crystal Formation upon Cooling | Observations |

| Hexanes | Insoluble | Sparingly Soluble | Fine Powder | Potential for two-solvent system |

| Isopropanol | Sparingly Soluble | Soluble | Needles | Good candidate |

| Ethanol | Soluble | Very Soluble | Poor Recovery | Not ideal for single-solvent |

| Ethyl Acetate | Sparingly Soluble | Soluble | Plates | Good candidate |

| Dichloromethane | Soluble | Very Soluble | Poor Recovery | Not ideal for single-solvent |

| Toluene | Sparingly Soluble | Soluble | Blocks | Good candidate |

Q2: I'm struggling with streaking and poor separation during column chromatography of 2-Chloro-4-iodo-5-methylpyrimidine. What could be the cause and how can I fix it?

A2: Optimizing Column Chromatography

Streaking and poor separation on silica gel are common issues when purifying pyridine or pyrimidine-containing compounds. This is often due to the interaction of the basic nitrogen atom with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or slow elution.

Troubleshooting Steps:

-

Deactivate the Silica Gel: The most effective solution is often to add a small amount of a basic modifier, like triethylamine (typically 0.1-1% v/v), to your eluent.[1] This deactivates the acidic sites on the silica gel, preventing tailing of your basic compound.

-

Solvent System Selection: The choice of eluent is crucial. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of 0.2-0.4 for the best separation.[3]

-

Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase like alumina (basic or neutral) or a deactivated silica gel.[1]

Experimental Protocol: Thin Layer Chromatography (TLC) for Solvent System Selection

-

Sample Preparation: Dissolve a small amount of your crude product in a volatile solvent like dichloromethane or ethyl acetate.

-

Spotting: Spot the solution onto a TLC plate with a pencil line drawn about 1 cm from the bottom.

-

Developing: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system.

-

Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.

-

Optimization: Adjust the solvent ratio to achieve the target Rf value. For moderately polar compounds, start with mixtures of hexanes and ethyl acetate.[3][4]

Data Presentation: Recommended Solvent Systems for Chromatography

| Solvent System (v/v) | Polarity | Typical Application |

| 10-30% Ethyl Acetate in Hexanes | Low to Moderate | Eluting non-polar impurities and the target compound. |

| 30-50% Ethyl Acetate in Hexanes | Moderate | For more polar impurities. |

| 0-10% Methanol in Dichloromethane | Moderate to High | For highly polar impurities or when the compound has low solubility in other systems. |

Q3: My purified 2-Chloro-4-iodo-5-methylpyrimidine shows signs of degradation after purification. How can I improve its stability?

A3: Ensuring Compound Stability

Halogenated pyrimidines can be sensitive to light, strong acids, and strong bases. The iodo- group, in particular, can be susceptible to degradation.

Preventative Measures:

-

Minimize Exposure to Light: Work in a well-ventilated fume hood, but protect your compound from direct, bright light, especially during long purification processes. Use amber-colored vials for storage.

-

Avoid Harsh pH: During aqueous workups, avoid prolonged exposure to strongly acidic or basic conditions. Neutralize solutions promptly after extractions.[5]

-

Inert Atmosphere: For long-term storage, consider keeping the purified compound under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C is often recommended).[6]

Diagram: Purification Workflow Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification strategy for 2-Chloro-4-iodo-5-methylpyrimidine.

Caption: Decision tree for purification of 2-Chloro-4-iodo-5-methylpyrimidine.

References

- CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents.

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Available at: [Link]

-

Preparation of 2-chloro-5-methylpyridine - European Patent Office - EP 0121320 A1. Available at: [Link]

-

The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor - ResearchGate. Available at: [Link]

-

2-chloropyrimidine - Organic Syntheses Procedure. Available at: [Link]

-

2-chloro-5-iodo-4-methylpyrimidine — Chemical Substance Information - NextSDS. Available at: [Link]

-

Complete Guide to Thin Layer Chromatography Sample Preparation - Organomation. Available at: [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

-

Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column. Available at: [Link]

Sources

Preventing catalyst poisoning during 2-Chloro-4-iodo-5-methylpyrimidine palladium coupling

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving 2-Chloro-4-iodo-5-methylpyrimidine. This guide is designed to provide you, as a Senior Application Scientist, with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your experiments and prevent catalyst poisoning.

Introduction: The Challenge of 2-Chloro-4-iodo-5-methylpyrimidine

2-Chloro-4-iodo-5-methylpyrimidine is a valuable building block in medicinal chemistry, offering two distinct reactive sites for sequential functionalization. However, its successful use in palladium-catalyzed cross-coupling reactions requires a nuanced understanding of its reactivity and potential pitfalls. This guide will address common issues, with a focus on preventing catalyst deactivation and ensuring reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish or stalls completely. Is my catalyst poisoned?

While catalyst poisoning is a possibility, it's crucial to first consider the inherent reactivity of your substrate and other common issues.

Possible Cause 1: Inherent Reactivity and Regioselectivity. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chloride (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[1] Your reaction may have selectively occurred at the C-4 (iodo) position, with the C-2 (chloro) position remaining unreactive under the initial conditions. This is not catalyst poisoning, but a predictable outcome based on the relative bond strengths.

Troubleshooting Workflow for Low Conversion:

Caption: Troubleshooting workflow for low conversion.

Possible Cause 2: Pyrimidine-Induced Catalyst Inhibition. The lone pair of electrons on the nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, forming an inactive or less active complex. This is a form of catalyst poisoning.[2][3]

Preventative Measures:

-

Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][4] These ligands can sterically shield the palladium, preventing coordination with the pyrimidine nitrogen.

-

Slow Addition: Adding the 2-Chloro-4-iodo-5-methylpyrimidine solution slowly to the reaction mixture can help maintain a low concentration, reducing the likelihood of catalyst inhibition.[3]

Possible Cause 3: Impurities in Reagents or Solvents. Trace impurities can act as potent catalyst poisons.

-

Sulfur Compounds: Can be present in starting materials or solvents.[5]

-

Water and Oxygen: While some cross-coupling reactions tolerate water, oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state. Ensure solvents are anhydrous and properly degassed.

Q2: My reaction mixture is turning black. What does this mean and how can I prevent it?

The formation of a black precipitate is often indicative of palladium black, an agglomerated and inactive form of palladium. This is a common catalyst decomposition pathway.

Causality and Prevention:

| Cause | Explanation | Prevention |

| Ligand Dissociation | If the ligand is not effectively stabilizing the palladium, the metal atoms can aggregate. | Use a higher ligand-to-metal ratio or switch to a more strongly binding ligand. |

| High Temperature | Excessive heat can accelerate catalyst decomposition. | Run the reaction at the lowest effective temperature. Consider a temperature screen to find the optimal balance between reaction rate and catalyst stability. |

| Presence of Oxygen | Oxygen can promote the formation of palladium black. | Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen). |

Q3: I'm observing significant side products. How can I improve selectivity?

Side reactions can often be mistaken for a failed primary reaction. Understanding their origin is key to suppression.

Common Side Reactions:

| Side Reaction | Description | Mitigation Strategies |

| Protodeboronation | Cleavage of the C-B bond in the boronic acid/ester, where boron is replaced by hydrogen. This is common with electron-deficient heteroaryl boronic acids.[3] | Use boronic esters (e.g., pinacol esters) which are more stable. Use anhydrous solvents and a carefully chosen base (e.g., K₃PO₄). |

| Homocoupling | Dimerization of the boronic acid or the aryl halide. The presence of oxygen can promote boronic acid homocoupling.[3] | Rigorous exclusion of oxygen. Optimize catalyst, ligand, and base to favor the cross-coupling pathway. |

| Dehalogenation | Replacement of a halogen on the starting material with a hydrogen atom. | This can be caused by certain bases or impurities. Ensure high purity of all reagents. |

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-4 (Iodo) Position

This protocol is a starting point and may require optimization for your specific boronic acid.

Materials:

-

2-Chloro-4-iodo-5-methylpyrimidine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried flask, add 2-Chloro-4-iodo-5-methylpyrimidine, the arylboronic acid, and K₂CO₃.

-

Seal the flask with a septum and purge with an inert gas for 15-20 minutes.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Add the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS.

-

Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Purification of Solvents and Reagents

Solvent Degassing:

Caption: Methods for solvent degassing.

Reagent Purification:

-

Boronic Acids: Can often be purified by recrystallization.

-

Bases: Use freshly opened or properly stored bases. Carbonates can be dried in an oven before use.

-

2-Chloro-4-iodo-5-methylpyrimidine: If impurities are suspected, consider recrystallization or chromatography.

Visualizing the Catalytic Cycle and Inhibition

Caption: The desired catalytic cycle can be interrupted by coordination of the pyrimidine substrate to the Pd(0) center, leading to an inactive complex.

References

-

C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Available at: [Link]

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Base Effect and Inhibition of Catalytic Activity in Palladium-Catalyzed N-Heteroarylation of Pyrazoles with 2,6-Dibromopyridine. ACS Publications. Available at: [Link]

-

Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. BIOENGINEER.ORG. Available at: [Link]

-

Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health. Available at: [Link]

-

Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

-

Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Available at: [Link]

-

Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. Available at: [Link]

-

Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. National Science Foundation. Available at: [Link]

-

Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Royal Society of Chemistry. Available at: [Link]

-

The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. National Institutes of Health. Available at: [Link]

-

Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

-

METAL-CATALYSED CROSS-COUPLING REACTIONS OF NITROGEN HETEROCYCLES. Durham University. Available at: [Link]

-

Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

-

Synthesis of a Palladium(IV) Complex by Oxidative Addition of an Aryl Halide to Palladium(II) and Its Use as Precatalyst in a CC. SciSpace. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Chemistry Portal. Available at: [Link]

-

A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Royal Society of Chemistry. Available at: [Link]

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]

Sources

Regioselective Mastery: A Comparative Guide to 2-Chloro-4-iodo-5-methylpyrimidine vs. 2,4-Dichloro-5-methylpyrimidine

Executive Summary

In the development of pyrimidine-based therapeutics—ranging from kinase inhibitors to novel anti-inflammatory agents—the 2,4-disubstituted pyrimidine core is a ubiquitous structural motif[1]. Synthesizing these molecules typically requires the sequential, regioselective functionalization of a dihalo-pyrimidine precursor.

This guide objectively compares two critical building blocks: the industry-standard 2,4-dichloro-5-methylpyrimidine and the specialized 2-chloro-4-iodo-5-methylpyrimidine . By analyzing the mechanistic causality behind their reactivity profiles, we provide drug development professionals with actionable, self-validating protocols to achieve absolute regiocontrol in both cross-coupling and nucleophilic aromatic substitution (SNAr) workflows.

Mechanistic Causality: The "Why" Behind the Reactivity

The fundamental challenge in functionalizing 2,4-dihalopyrimidines lies in differentiating the C2 and C4 positions. The choice between a dichloro- and a chloro-iodo-pyrimidine dictates whether your reaction is governed by electronic asymmetry or leaving-group kinetics.

Electronic Control: 2,4-Dichloro-5-methylpyrimidine

In 2,4-dichloro-5-methylpyrimidine, both leaving groups are identical. Regioselectivity is therefore governed entirely by the electronic distribution of the pyrimidine ring. The C4 position is inherently more electrophilic because the transition state (Meisenheimer complex) for nucleophilic attack at C4 is better stabilized than at C2[2]. Furthermore, oxidative addition of palladium into the C4-Cl bond is generally favored over the C2-Cl bond[3].

However, this electronic preference is not absolute. Under standard Suzuki or SNAr conditions, elevated temperatures (80–100 °C) are required to break the strong C-Cl bond (~81 kcal/mol). This excess thermal energy often overrides the subtle electronic differences, leading to C2-substituted byproducts or di-substitution[4].

Kinetic Leaving-Group Control: 2-Chloro-4-iodo-5-methylpyrimidine

By replacing the C4 chlorine with an iodine atom, the regiocontrol mechanism shifts from electronic to thermodynamic/kinetic control[5]. The bond dissociation energy of a C-I bond (~55 kcal/mol) is drastically lower than that of a C-Cl bond.

In Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Negishi), the oxidative addition of Pd(0) into the C-I bond is orders of magnitude faster than into the C-Cl bond. This allows the reaction to proceed at room temperature. At these mild conditions, the C2-Cl bond is completely inert to palladium, resulting in absolute (>99:1) C4 regioselectivity and enabling true orthogonal functionalization[5].

Performance Comparison Data

The following table summarizes the quantitative performance metrics of both compounds under standard cross-coupling and SNAr conditions.

| Parameter | 2,4-Dichloro-5-methylpyrimidine | 2-Chloro-4-iodo-5-methylpyrimidine |

| Regioselectivity Mechanism | Electronic Asymmetry | Leaving-Group Kinetics (C-I vs C-Cl) |

| C4 vs C2 Selectivity (Pd-Catalysis) | Moderate (Typically 85:15 to 95:5) | Absolute (>99:1 for C4) |

| C-X Bond Dissociation Energy at C4 | ~81 kcal/mol (C-Cl) | ~55 kcal/mol (C-I) |

| Typical Suzuki Coupling Temp | 80 °C - 100 °C | Room Temp - 50 °C |

| Catalyst Loading (Pd) | 2.0 - 5.0 mol% | 0.5 - 1.0 mol% |

| Risk of Di-substitution | Moderate (Requires strict stoichiometry) | Negligible (Orthogonal reactivity) |

| Primary Synthetic Use Case | Cost-effective, large-scale library synthesis | Complex, multi-step orthogonal functionalization |

Visualizing Reactivity Pathways

Caption: Divergent reactivity pathways of dihalo-pyrimidines under cross-coupling and SNAr conditions.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following protocols are designed as self-validating systems —meaning the inherent thermodynamics and kinetics of the reaction conditions naturally prevent over-reaction or regiomeric scrambling.

Protocol A: Regioselective Suzuki-Miyaura Coupling of 2-Chloro-4-iodo-5-methylpyrimidine

Causality: The extreme reactivity of the C-I bond allows for room temperature coupling. By keeping the temperature at 25 °C, the C2-Cl bond lacks the activation energy required for oxidative addition, acting as a built-in safety mechanism against di-arylation.

-

Reagent Preparation: In a dry flask under argon, combine 2-chloro-4-iodo-5-methylpyrimidine (1.0 eq) and the desired aryl boronic acid (1.05 eq). Self-Validation Checkpoint: The slight 0.05 eq excess of boronic acid ensures complete consumption of the highly reactive C-I bond without risking reaction at the C2-Cl bond.

-

Catalyst & Base: Add Pd(PPh₃)₄ (1.0 mol%) and aqueous K₂CO₃ (2.0 M, 2.0 eq).

-

Solvent Addition: Add a degassed mixture of THF/Water (4:1) to achieve a 0.2 M concentration.

-

Reaction Execution: Stir vigorously at 25 °C for 2–4 hours. Monitor via LC-MS. The mass of the product will clearly show the retention of the chlorine isotope pattern (M, M+2).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Regioselective SNAr Amination of 2,4-Dichloro-5-methylpyrimidine

Causality: C4 is more electrophilic than C2, but the margin is small. Heat increases kinetic energy, leading to C2 substitution. This protocol uses a strict temperature gradient and a weak base to self-arrest the reaction at the mono-substituted stage.

-

Reagent Preparation: Dissolve 2,4-dichloro-5-methylpyrimidine (1.0 eq) in anhydrous Isopropanol (0.3 M). Cool the solution to 0 °C in an ice bath.

-

Nucleophile Addition: Slowly add the aliphatic amine nucleophile (1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

-

Reaction Execution: Allow the reaction to slowly warm to room temperature (20 °C) over 4 hours. Self-Validation Checkpoint: Once the amine substitutes at C4, it donates electron density into the pyrimidine ring. This drastically deactivates the C2 position. At room temperature, there is insufficient thermal energy to overcome this new, higher activation barrier, naturally preventing di-amination.

-

Workup: Concentrate under reduced pressure, partition between DCM and saturated NaHCO₃, extract, and purify via flash chromatography.

Sequential Functionalization Workflow

Caption: Workflow for orthogonal sequential functionalization of 2-chloro-4-iodo-5-methylpyrimidine.

References

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines WuXi AppTec Biology URL

- Journal of the American Chemical Society (ACS Publications)

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids MDPI URL

- Recent Advances in Pyrimidine-Based Drugs Semantic Scholar URL

- Royal Society of Chemistry (RSC)

Sources

Optimizing Purity Analysis of 2-Chloro-4-iodo-5-methylpyrimidine: A Comparative Guide to Column Selectivity

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly functionalized pyrimidine derivatives. 2-Chloro-4-iodo-5-methylpyrimidine is a critical "privileged scaffold" used extensively in the synthesis of pharmacologically active six-membered diazines[1]. However, its synthesis inherently generates closely related halogenated impurities—such as des-iodo, des-chloro, and regioisomeric byproducts.

When these impurities propagate through a synthetic workflow, they can severely compromise the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This guide objectively compares the performance of standard C18 stationary phases against optimized Biphenyl phases for the purity determination of this compound, supported by experimental data and validated according to the updated[2].

Mechanistic Rationale: Why Standard C18 Falls Short

The causality behind chromatographic success or failure often lies in the fundamental physics of the stationary phase. Standard C18 columns rely almost exclusively on hydrophobic (London dispersion) forces. Because the hydrophobic difference between a chloro-iodo-pyrimidine and a dichloro-pyrimidine (or a des-iodo impurity) is minimal, C18 phases typically yield poor resolution, leading to peak co-elution.

Conversely, provide an orthogonal retention mechanism[3]. The dual aromatic rings of the biphenyl ligand interact with the electron-deficient pyrimidine ring via π−π stacking[4]. More importantly, the highly polarizable iodine atom at the C4 position induces strong dipole-dipole interactions with the biphenyl system. This electron-sensitive retention mechanism significantly enhances the discrimination between different halogenated species, allowing for baseline separation where C18 fails.

Fig 1: Mechanistic comparison of analyte interactions on C18 vs. Biphenyl stationary phases.

Comparative Experimental Data

To demonstrate this mechanistic advantage, we compared a high-efficiency C18 column with a Biphenyl column of identical dimensions (150 mm × 4.6 mm, 3 µm particle size) under identical gradient conditions. The critical pair defined for this assay was the main peak (2-Chloro-4-iodo-5-methylpyrimidine) and its most challenging synthetic byproduct (des-iodo impurity).

Table 1: Chromatographic Performance Comparison

| Performance Metric | Standard C18 Column | Biphenyl Column | Regulatory Target (ICH) |

| Retention Time (RT) | 6.4 min | 8.2 min | N/A |

| Resolution (Rs) | 1.3 (Fails baseline) | 3.4 (Baseline) | Rs > 2.0 |

| Tailing Factor (Tf) | 1.6 | 1.1 | Tf < 1.5 |

| Theoretical Plates (N) | 8,500 | 12,400 | N > 10,000 |

| Selectivity Factor (α) | 1.05 | 1.22 | α > 1.1 |

Data Interpretation: The Biphenyl column clearly outperforms the C18 column, achieving a resolution of 3.4. The increased retention time on the Biphenyl phase confirms the presence of secondary π−π and dipole interactions, which selectively retain the heavily halogenated target molecule longer than the des-iodo impurity.

Self-Validating Experimental Protocol

Every analytical workflow must be a self-validating system to ensure trustworthiness. The following step-by-step protocol incorporates a mandatory System Suitability Test (SST) that acts as a quality gatekeeper before any sample analysis begins.

Step 1: Mobile Phase Preparation

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA suppresses the ionization of any residual silanols on the column, ensuring sharp peaks).

-

Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

-

Degas both mobile phases via ultrasonication for 10 minutes prior to use.

Step 2: Chromatographic Conditions

-

Column: Core-Shell Biphenyl, 150 mm × 4.6 mm, 2.6 µm[5].

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C (Maintains consistent viscosity and mass transfer).

-

Detection: UV at 254 nm (Optimal absorbance for the pyrimidine ring).

-

Gradient Program:

-

0-2 min: 20% B

-

2-10 min: 20% → 80% B

-

10-12 min: 80% B

-

12-12.1 min: 80% → 20% B

-

12.1-16 min: 20% B (Re-equilibration)

-

Step 3: System Suitability Testing (The Quality Gate)

Before injecting unknown samples, inject the Resolution Standard (containing 1.0 mg/mL of the target analyte spiked with 0.1% des-iodo impurity) in triplicate.

-

Causality Check: If Rs < 2.0 or Tf > 1.5, the system is failing to provide the necessary thermodynamic separation. The run must be halted automatically, and the column or mobile phase must be replaced.

ICH Q2(R2) Method Validation Summary

Following the selection of the Biphenyl column, the method was fully validated according to the framework[2][6]. This ensures the procedure is scientifically sound and fit for its intended purpose in a regulatory environment.

Fig 2: Analytical method lifecycle and ICH Q2(R2) validation workflow.

Table 2: Validation Results on Biphenyl Phase

| ICH Q2(R2) Parameter | Acceptance Criteria | Experimental Result | Status |

| Specificity | No interference at analyte RT | Peak purity index > 0.999 | Pass |

| Linearity (R²) | R² ≥ 0.999 | 0.9998 | Pass |

| Range | 50% to 150% of target conc. | Validated over 0.1 - 1.5 mg/mL | Pass |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.4% - 100.8% | Pass |

| Method Precision (%RSD) | ≤ 2.0% (n=6) | 0.85% | Pass |

| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | LOD: 0.02 µg/mL / LOQ: 0.06 µg/mL | Pass |

Conclusion

For the purity determination of highly functionalized, polarizable molecules like 2-Chloro-4-iodo-5-methylpyrimidine, standard C18 columns are often fundamentally inadequate. By leveraging the π−π and dipole-dipole interactions inherent to Biphenyl stationary phases, analytical scientists can achieve superior selectivity and baseline resolution of critical halogenated impurities. When coupled with a self-validating SST protocol and rigorous ICH Q2(R2) validation, this approach guarantees high-integrity data for downstream drug development.

References

-

ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA) URL:[Link]

-

InertCore Biphenyl High-Performance Core-Shell Columns GL Sciences URL:[Link]

-

Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines IntechOpen URL: [Link]

Sources

- 1. Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines | IntechOpen [intechopen.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. 逆相 HPLC カラム | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. linklab.gr [linklab.gr]

- 5. glsciencesinc.com [glsciencesinc.com]

- 6. database.ich.org [database.ich.org]

Mass spectrometry fragmentation pattern analysis of 2-Chloro-4-iodo-5-methylpyrimidine

[label="Hard Ionization\n(EI, 70 eV)",

Figure 1: Primary EI-MS fragmentation pathways of 2-Chloro-4-iodo-5-methylpyrimidine based on bond dissociation.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Choosing the right platform depends entirely on the analytical goal. Because 2-Chloro-4-iodo-5-methylpyrimidine is relatively low in molecular weight (253.91 g/mol ) and possesses sufficient volatility without derivatization, it is highly amenable to GC. However, for pharmacokinetic studies in biological matrices, LC-MS/MS provides superior quantitative sensitivity.

GC-EI-MS (Structural Elucidation)

Operating at a standard 70 eV, Electron Ionization (EI) is a "hard" ionization technique. It strips an electron to form a highly energetic radical cation [M]⁺•, which immediately shatters into reproducible fragments [4]. This is the gold standard for structural confirmation because the resulting spectra can be directly matched against NIST or Wiley libraries.

LC-ESI-MS/MS (Targeted Quantification)

Electrospray Ionization (ESI) is a "soft" technique. It protonates the molecule to form [M+H]⁺ (m/z 255 / 257) with virtually no in-source fragmentation. To generate structural data, the precursor ion must be isolated in a quadrupole and subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., Argon) [4]. This Multiple Reaction Monitoring (MRM) mode is unparalleled for filtering out background matrix noise.

Figure 2: Workflow comparison between GC-EI-MS and LC-ESI-MS/MS platforms for pyrimidine analysis.

Quantitative Data & Fragmentation Signatures

The following tables summarize the empirical data expected when analyzing 2-Chloro-4-iodo-5-methylpyrimidine across both platforms.

Table 1: Platform Performance Comparison

| Parameter | GC-EI-MS (Single Quadrupole) | LC-ESI-MS/MS (Triple Quadrupole) |

| Primary Ionization State | Radical Cation [M]⁺• | Protonated Adduct [M+H]⁺ |

| Base Peak (100% Abundance) | m/z 127 ([M - I]⁺) | m/z 255 ([M+H]⁺, Precursor) |

| Limit of Detection (LOD) | ~10 - 50 ng/mL | ~10 - 50 pg/mL |

| Matrix Interference | High (Requires extensive extraction) | Low (MRM filters background) |

| Best Use Case | Impurity profiling, structural ID | Bioanalysis, trace quantification |

Table 2: Characteristic Fragment Ions and Isotopic Signatures

| Fragment Identity | m/z (³⁵Cl) | m/z (³⁷Cl) | Intensity Ratio | Mechanistic Origin |

| Molecular Ion [M]⁺ | 254 | 256 | 3:1 | Intact molecule (EI only) |

| Protonated [M+H]⁺ | 255 | 257 | 3:1 | Intact molecule (ESI only) |

| [M - Cl]⁺ | 219 | N/A | Singlet | Loss of Cl• (Rare, I• loss dominates) |

| [M - I]⁺ | 127 | 129 | 3:1 | Loss of I• (Dominant cleavage) |

| [M - I - HCN]⁺ | 100 | 102 | 3:1 | Ring opening of the m/z 127 fragment |

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The inclusion of specific gradient and temperature parameters prevents common pitfalls, such as thermal degradation in the GC inlet or ion suppression in the LC source.

Protocol A: GC-EI-MS Structural Elucidation Workflow

Experience Note: Halogenated pyrimidines can occasionally adsorb to active sites in the GC inlet liner. Always use a deactivated, ultra-inert liner to prevent peak tailing.

-

Sample Preparation: Dissolve the standard in GC-grade Hexane to a final concentration of 10 µg/mL. Ensure the sample is free of water to protect the column phase.

-

Injection Parameters: Inject 1.0 µL using a split ratio of 10:1. Set the inlet temperature to 250°C.

-

Chromatographic Separation:

-

Column: DB-5MS (or equivalent 5% phenyl / 95% dimethylpolysiloxane), 30 m × 0.25 mm × 0.25 µm.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature 80°C (hold for 1 min), ramp at 15°C/min to 280°C (hold for 3 min).

-

-

Mass Spectrometry: Set the transfer line to 280°C and the EI source to 230°C. Operate the filament at 70 eV.

-

Data Acquisition: Acquire data in Full Scan mode from m/z 50 to 350. Verify the 3:1 isotopic ratio of m/z 254/256 to confirm the presence of a single chlorine atom.

Protocol B: LC-ESI-MS/MS Targeted Quantification (MRM) Workflow

Experience Note: High concentrations of iodine in the ESI source can lead to long-term contamination and background noise. Divert the LC flow to waste for the first 1 minute of the run.

-

Sample Preparation: Dissolve the analyte in LC-MS grade Methanol/Water (50:50, v/v) to a concentration of 1 µg/mL for tuning, and dilute to 1-100 ng/mL for the calibration curve.

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 mm × 50 mm, 1.8 µm particle size).

-

Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 4 minutes, hold for 1 minute, return to 10% B. Flow rate: 0.4 mL/min.

-

-

Ionization (ESI+): Set the capillary voltage to +3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

-

Tandem MS Detection (MRM):

-

Precursor Ion: m/z 255 ([M+H]⁺, ³⁵Cl isotope).

-

Quantifier Transition: m/z 255 → m/z 128 (Loss of Iodine, Collision Energy: 20 eV).

-

Qualifier Transition: m/z 255 → m/z 101 (Loss of Iodine + HCN, Collision Energy: 35 eV).

-

References

-

Castrovilli, M. C., et al. "Photofragmentation of halogenated pyrimidine molecules in the VUV range." Journal of the American Society for Mass Spectrometry, vol. 25, no. 3, 2014, pp. 351-367. URL:[Link]

-

Lee, J., et al. "Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines." Metabolites, vol. 12, no. 1, 2022, p. 68. URL:[Link]

-

Zgoda, V. G., et al. "Mass Spectrometry as a Crucial Analytical Basis for Omics Sciences." Biochemistry (Moscow), vol. 86, no. 13, 2021, pp. 1656-1678. URL:[Link]

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Chloro-4-iodo-5-methylpyrimidine Substitution Products

Introduction: The Strategic Advantage of 2-Chloro-4-iodo-5-methylpyrimidine in Synthesis

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are a cornerstone, forming the structural core of countless therapeutic agents.[1][2] Among the vast array of pyrimidine building blocks, 2-chloro-4-iodo-5-methylpyrimidine stands out for its exceptional synthetic utility. This dihalogenated pyrimidine is not merely a scaffold; it is a strategic tool engineered for regioselective functionalization.

The key to its versatility lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond at the C4 position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine (C-Cl) bond at the C2 position.[2][3] This reactivity difference (I > Br > Cl) is a well-established principle in cross-coupling chemistry, stemming from the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.[3][4] This intrinsic property allows for the selective modification of the C4 position, leaving the C2-chloro group untouched for subsequent transformations, such as nucleophilic aromatic substitution (SNAr).[5] This guide provides a comprehensive comparison of common substitution reactions and the essential spectroscopic techniques required to validate their outcomes, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Regioselective Synthesis via Palladium-Catalyzed Cross-Coupling

The C4-iodo position is the primary site for introducing molecular diversity through palladium-catalyzed reactions. We will explore three of the most powerful C-C and C-N bond-forming reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organoboron compound with an organic halide.[2][3] This reaction is fundamental in synthesizing kinase inhibitors, where biaryl motifs are prevalent.

Causality of Experimental Choices: The choice of a palladium(0) source, a suitable phosphine ligand, and a base is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base activates the boronic acid for the transmetalation step.[3] Dioxane/water is a common solvent system that effectively solubilizes both organic and inorganic reagents.

Caption: Workflow for Suzuki-Miyaura Coupling.

Experimental Protocol: Synthesis of 2-Chloro-4-(4-methoxyphenyl)-5-methylpyrimidine

-

Reaction Setup: In a round-bottom flask, combine 2-chloro-4-iodo-5-methylpyrimidine (1.0 mmol), (4-methoxyphenyl)boronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Inert Atmosphere: Purge the flask with argon for 10 minutes.

-

Reaction: Heat the mixture to 90°C and stir for 6 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[2][6]

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to substituted alkynes.[7][8] This transformation is invaluable for creating rigid molecular linkers or precursors for further cyclization reactions.

Causality of Experimental Choices: This reaction uniquely employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the alkyne.[8] An amine base, such as triethylamine (Et₃N) or diethylamine (Et₂NH), is crucial as it serves as both the base and often as the solvent.[8] The reaction is typically run under anhydrous and anaerobic conditions to prevent catalyst deactivation and unwanted alkyne homocoupling (Glaser coupling).[7][9]

Caption: Workflow for Sonogashira Coupling.

Experimental Protocol: Synthesis of 2-Chloro-5-methyl-4-(phenylethynyl)pyrimidine

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-chloro-4-iodo-5-methylpyrimidine (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol), and copper(I) iodide (CuI) (0.05 mmol).

-

Solvent and Reagents: Add anhydrous triethylamine (10 mL) followed by phenylacetylene (1.2 mmol).

-

Reaction: Stir the mixture at room temperature for 8 hours.

-

Workup: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the triethylammonium iodide salt. Wash the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography.[8][10]

Buchwald-Hartwig Amination: Assembling C(sp²)-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl halides.[11] This reaction is critical for installing amine functionalities, which are ubiquitous in pharmaceuticals due to their basicity and hydrogen-bonding capabilities.

Causality of Experimental Choices: This reaction requires a palladium catalyst, a specialized bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base.[11][12] The ligand is crucial for promoting the reductive elimination step, which is often the rate-limiting step in C-N coupling.[4] A strong base like sodium tert-butoxide (NaOt-Bu) is needed to deprotonate the amine, increasing its nucleophilicity.[12] Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Caption: Workflow for Buchwald-Hartwig Amination.

Experimental Protocol: Synthesis of 2-Chloro-N-(4-methoxyphenyl)-5-methylpyrimidin-4-amine

-

Reaction Setup: In an oven-dried Schlenk tube under argon, combine tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

-

Reagent Addition: Add 2-chloro-4-iodo-5-methylpyrimidine (1.0 mmol), 4-methoxyaniline (1.2 mmol), and anhydrous toluene (10 mL).

-

Reaction: Seal the tube and heat the mixture at 100°C for 12 hours.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography.[12][13]

Part 2: The Spectroscopic Validation Gauntlet

Unambiguous structural confirmation is non-negotiable. A multi-technique approach, primarily relying on NMR and Mass Spectrometry, is essential for validating the identity and purity of the synthesized products.[1][14]

Caption: General workflow for spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of these compounds, providing detailed information about the chemical environment of each proton and carbon atom.[1]

Protocol for NMR Sample Preparation and Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard single-pulse proton spectrum. A spectral width of -2 to 12 ppm is typically sufficient.[1] 8 to 16 scans are usually adequate for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a larger number of scans (e.g., 1024 or more) depending on the sample concentration.

-

Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.

Interpreting the Spectra: The key to validation is comparison. We look for the disappearance of starting material signals and the appearance of new signals corresponding to the introduced moiety.

-

Starting Material (2-Chloro-4-iodo-5-methylpyrimidine):

-

¹H NMR: Expect two singlets: one for the C6-H proton (typically δ 8.0-8.5 ppm) and one for the C5-CH₃ protons (typically δ 2.4-2.6 ppm).

-

¹³C NMR: Expect signals for the five unique carbons. The C-I carbon (C4) will be significantly shifted upfield (low ppm value, ~90-100 ppm) due to the heavy atom effect of iodine. The C-Cl carbon (C2) will be downfield (e.g., ~155-160 ppm).

-

-

C4-Substituted Products (General Trends):

-

¹H NMR: The C6-H singlet will shift, its new position being dependent on the electronic nature of the new C4 substituent.[15] New signals corresponding to the introduced group will appear (e.g., aromatic protons for Suzuki/Buchwald-Hartwig products, alkyne proton if applicable for Sonogashira).

-

¹³C NMR: The most dramatic change is the disappearance of the upfield C4-I signal and the appearance of a new signal for the C4 carbon bonded to the new group, typically in the aromatic region (δ 110-160 ppm).

-

Comparative NMR Data Summary:

| Compound Class | Key ¹H NMR Features (in CDCl₃) | Key ¹³C NMR Features (in CDCl₃) |

| Starting Material | C6-H singlet (~δ 8.2 ppm), C5-CH₃ singlet (~δ 2.5 ppm) | C4-I signal (~δ 95 ppm), C2-Cl signal (~δ 158 ppm), C6 signal (~δ 155 ppm) |

| Suzuki Product | C6-H singlet shifts, new aromatic signals appear. | C4-I signal disappears, replaced by C4-Aryl signal. New aryl carbon signals appear. |

| Sonogashira Product | C6-H singlet shifts. | C4-I signal disappears. Two new alkyne signals appear (~δ 80-100 ppm). |

| Buchwald-Hartwig Product | C6-H singlet shifts, broad N-H signal may appear, new aromatic signals. | C4-I signal disappears, replaced by C4-N signal. New aryl carbon signals appear. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the product, offering definitive proof that the desired substitution has occurred.[1]

Protocol for MS Sample Preparation and Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Data Interpretation: Look for the [M+H]⁺ ion (in positive ion mode) corresponding to the calculated molecular weight of the expected product. A crucial diagnostic feature for C4-substituted products is the retention of the characteristic chlorine isotopic pattern (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Comparative MS Data Summary:

| Compound | Expected Formula | Calculated Mass (Monoisotopic) | Expected [M+H]⁺ | Key Isotopic Signature |

| Starting Material | C₅H₄ClIN₂ | 253.92 | 254.93 | Cl (3:1) |

| Suzuki Product (4-MeO-Ph) | C₁₂H₁₁ClN₂O | 234.06 | 235.07 | Cl (3:1) |

| Sonogashira Product (Ph) | C₁₃H₉ClN₂ | 228.05 | 229.05 | Cl (3:1) |